N-Methylformanilide-carbonyl-13C

Catalog No.
S1937986
CAS No.
61655-07-0
M.F
C8H9NO
M. Wt
136.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methylformanilide-carbonyl-13C

CAS Number

61655-07-0

Product Name

N-Methylformanilide-carbonyl-13C

IUPAC Name

N-methyl-N-phenylformamide

Molecular Formula

C8H9NO

Molecular Weight

136.16 g/mol

InChI

InChI=1S/C8H9NO/c1-9(7-10)8-5-3-2-4-6-8/h2-7H,1H3/i7+1

InChI Key

JIKUXBYRTXDNIY-CDYZYAPPSA-N

SMILES

CN(C=O)C1=CC=CC=C1

Canonical SMILES

CN(C=O)C1=CC=CC=C1

Isomeric SMILES

CN([13CH]=O)C1=CC=CC=C1

The exact mass of the compound N-Methylformanilide-carbonyl-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Methylformanilide-carbonyl-13C (CAS: 61655-07-0) is a highly enriched (>99 atom % 13C) electrophilic formylating agent primarily utilized in the Vilsmeier-Haack reaction . As an isotopically labeled derivative of N-methylformanilide (MFA), it serves as a critical precursor for introducing a stable 13C-formyl group into aromatic and heteroaromatic systems [1]. In procurement and process chemistry, this compound is prioritized over standard carbonylation reagents when synthesizing 13C-labeled active pharmaceutical ingredients (APIs), metabolic tracers, and quantitative NMR (qNMR) standards. Its primary commercial and scientific value lies in its ability to generate a highly reactive chloroiminium intermediate, ensuring maximum isotopic transfer efficiency and high-fidelity labeling without the need for high-pressure gas handling or transition metal catalysis [1].

Substituting N-Methylformanilide-carbonyl-13C with the more common N,N-Dimethylformamide-carbonyl-13C (13C-DMF) often fails when formylating deactivated or sterically hindered substrates[1]. While DMF is the standard Vilsmeier reagent, the electron-withdrawing phenyl ring of MFA generates a significantly more electrophilic chloroiminium ion, driving reactions to completion where DMF stalls or yields incomplete conversion [1]. Furthermore, attempting to substitute with 13C-carbon monoxide (13CO) requires complex transition-metal catalysis and high-pressure autoclaves, making it incompatible with standard benchtop electrophilic aromatic substitution workflows. Procuring the MFA derivative ensures higher yields on difficult substrates and prevents the waste of expensive 13C isotopes on failed or low-yielding reactions.

Electrophilic Reactivity in Deactivated Substrates

The Vilsmeier reagent derived from N-Methylformanilide-carbonyl-13C is significantly more electrophilic than its DMF counterpart due to the electron-withdrawing nature of the N-phenyl group [1]. This enhanced electrophilicity enables the successful formylation of less nucleophilic arenes and deactivated heterocycles where 13C-DMF-based reagents typically yield poor conversions (<30%) or fail entirely [1].

Evidence DimensionElectrophilic reactivity and substrate scope
Target Compound DataHigh conversion on deactivated/hindered arenes
Comparator Or Baseline13C-DMF (fails or yields <30% on deactivated substrates)
Quantified DifferenceSignificant expansion of viable substrate scope for formylation
ConditionsStandard Vilsmeier-Haack conditions (POCl3 activation, 0 to 80 °C)

Prevents the loss of high-value 13C material by ensuring high-yield isotopic incorporation in late-stage or deactivated API precursors.

Thermal Processability and Isotope Retention

N-Methylformanilide-carbonyl-13C possesses a boiling point of 243-244 °C, which is approximately 90 °C higher than that of 13C-DMF (bp ~153 °C) . This drastically reduces the vapor pressure and evaporative loss of the expensive labeled reagent during handling, transfer, and high-temperature synthesis protocols .

Evidence DimensionBoiling Point / Volatility
Target Compound Data243-244 °C
Comparator Or Baseline13C-DMF (~153 °C)
Quantified Difference~90 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Allows chemists to safely elevate reaction temperatures for sterically hindered substrates without requiring sealed pressure vessels, maximizing cost-efficiency.

Regioselectivity in Polyaromatic Formylation

The increased steric bulk of the N-phenyl group in N-Methylformanilide-carbonyl-13C compared to the N,N-dimethyl groups in 13C-DMF provides enhanced steric differentiation during electrophilic attack [1]. This structural difference often improves para-selectivity in substituted anilines and complex heterocycles, reducing the formation of unwanted ortho-formylated byproducts [1].

Evidence DimensionSteric bulk of the intermediate iminium ion
Target Compound DataBulky N-phenyl substituted chloroiminium
Comparator Or Baseline13C-DMF (smaller N,N-dimethyl substituted chloroiminium)
Quantified DifferenceImproved para- vs ortho- regioselectivity
ConditionsElectrophilic aromatic substitution on sterically accessible positions

Reduces the downstream chromatographic burden by minimizing unwanted regioisomers, which is critical when purifying expensive isotopically labeled standards.

Isotopic Fidelity for Quantitative Analysis

Commercially procured N-Methylformanilide-carbonyl-13C delivers >99 atom % 13C isotopic purity at the formyl carbon. Compared to low-enrichment sources or crude mixtures, this ensures a singular, high-intensity 13C NMR signal (~190 ppm in the final aldehyde) free from complex splitting or background noise associated with incomplete labeling .

Evidence DimensionIsotopic Enrichment
Target Compound Data>99 atom % 13C
Comparator Or BaselineUnlabeled N-Methylformanilide (natural abundance ~1.1% 13C)
Quantified Difference>89-fold increase in 13C signal intensity
ConditionsQuantitative NMR (qNMR) and Mass Spectrometry (M+1 shift)

Essential for the validation of drug metabolism and pharmacokinetic (DMPK) studies where precise mass shifts and unambiguous NMR quantification are strictly required.

Late-Stage Synthesis of 13C-Labeled DMPK Tracers

Utilized to introduce a 13C-formyl group into complex, electron-rich API precursors (e.g., indoles, pyrroles, and anilines) for drug metabolism and pharmacokinetics (DMPK) studies. The high electrophilicity of the MFA-derived reagent ensures efficient late-stage labeling where standard 13C-DMF fails [1].

Production of Quantitative NMR (qNMR) Internal Standards

Ideal for generating highly enriched 13C-aldehydes used as internal standards in complex mixture analysis. The >99 atom % isotopic purity guarantees a distinct, easily quantifiable carbonyl resonance without spectral overlap or natural abundance interference [1].

High-Temperature Formylation of Sterically Hindered Arenes

Selected for reactions requiring elevated temperatures to overcome steric hindrance. The high boiling point (243 °C) of MFA-carbonyl-13C prevents the evaporative loss of the expensive isotope, a common failure point when using volatile alternatives like 13C-DMF [1].

Synthesis of 13C-Labeled Optoelectronic Precursors

Employed in the regioselective or ipso-formylation of thiophene derivatives to create labeled monomers for conducting polymers. The enhanced reactivity of MFA ensures high yields in the synthesis of these advanced materials, even on halogenated or deactivated thiophene rings [2].

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-Methyl-N-phenyl(~13~C)formamide

Dates

Last modified: 08-16-2023

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